

# Technical Support Center: Mitigating Burn-in Degradation in ITIC-Th Solar Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ITIC-Th

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This technical support center provides researchers, scientists, and professionals in organic solar cell development with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to burn-in degradation in **ITIC-Th** based solar cells.

## Frequently Asked Questions (FAQs)

Q1: What is burn-in degradation in **ITIC-Th** solar cells?

A1: Burn-in degradation is a rapid initial loss of performance, primarily in power conversion efficiency (PCE) and fill factor (FF), that occurs within the first few hours or days of operation under illumination.[1] This phenomenon is a significant barrier to achieving long-term stability in organic solar cells.[2] It is often attributed to a combination of factors including photochemical reactions, morphological changes in the active layer, and instabilities at the interfaces between layers.[1][3]

Q2: What are the primary causes of burn-in degradation in **ITIC-Th** based devices?

A2: The primary causes of burn-in degradation in **ITIC-Th** and similar non-fullerene acceptor (NFA) solar cells are multifaceted:

- **Photochemical Degradation:** The **ITIC-Th** molecule itself can undergo photo-oxidation when exposed to light and oxygen, leading to the formation of oxidized species that act as charge traps.[4] Even in the absence of oxygen, photo-isomerization and other photochemical reactions can occur.[3]

- **Interfacial Instability:** The interface between the active layer and the electron transport layer (ETL), commonly zinc oxide (ZnO), is a critical point of failure. UV light can induce photocatalytic reactions at the ZnO surface, leading to the decomposition of adjacent **ITIC-Th** molecules.[5] This degrades the electron extraction properties and increases recombination.
- **Morphological Changes:** The nanoscale morphology of the donor:acceptor blend is often in a metastable state after fabrication.[1] Under illumination and heating, the donor and acceptor phases can undergo further separation (spinodal demixing), leading to reduced charge generation and collection efficiency.[1] Changes in the crystallinity of the **ITIC-Th** can also impact performance.[6]
- **Trap State Formation:** Light exposure can induce the formation of electronic trap states within the bulk of the active layer or at the interfaces. These traps capture charge carriers, leading to increased recombination and a reduction in open-circuit voltage (Voc) and fill factor (FF).

Q3: How does the choice of interfacial layers affect the stability of **ITIC-Th** solar cells?

A3: The electron transport layer (ETL) and hole transport layer (HTL) are critical for both initial performance and long-term stability.

- **Electron Transport Layer (ETL):** As mentioned, ZnO, a common ETL, can cause photocatalytic degradation of the **ITIC-Th** acceptor.[5] Strategies to mitigate this include surface passivation of the ZnO layer or using alternative ETL materials.
- **Hole Transport Layer (HTL):** The HTL, often PEDOT:PSS, can also be a source of instability due to its acidic and hygroscopic nature. The interface between the HTL and the active layer needs to be optimized for efficient hole extraction and to prevent chemical reactions that could degrade the active layer.[7][8] Using a dual HTL can sometimes enhance electron blocking and improve stability.[7]

Q4: Can solvent additives improve the stability of **ITIC-Th** solar cells?

A4: Yes, solvent additives can play a crucial role in controlling the morphology of the active layer, which in turn affects stability. Additives like 1,8-diiodooctane (DIO) or p-anisaldehyde (AA) can influence the domain size, crystallinity, and vertical segregation of the donor and

acceptor materials.[9][10] Proper morphology can lead to more stable device performance. However, excessive amounts of certain additives can also lead to instability, such as inducing extreme vertical segregation which can cause S-shaped J-V curves.[11]

## Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of **ITIC-Th** solar cells, with a focus on burn-in degradation.

Problem	Potential Cause(s)	Recommended Solution(s)
Rapid initial drop in Fill Factor (FF) and PCE ("burn-in")	1. Photochemical degradation of ITIC-Th.[4] 2. Photocatalytic reaction at the ZnO/active layer interface. 3. Sub-optimal active layer morphology leading to phase separation.[1] 4. Formation of light-induced trap states.	1. Encapsulate the device: Proper encapsulation is crucial to prevent oxygen and moisture ingress, which accelerate photo-oxidation. 2. UV filtering: Use a UV filter during initial testing to determine if UV-induced degradation, particularly from the ZnO layer, is the primary issue. 3. Optimize thermal annealing: Annealing the active layer at an optimal temperature can improve the crystallinity and morphology, leading to enhanced stability. 4. Interface engineering: Consider passivating the ZnO surface or using an alternative ETL.
"S-shaped" J-V Curve	1. Poor charge extraction at one or both interfaces. 2. Mismatched energy levels between the active layer and the transport layers. 3. Extreme vertical segregation of the acceptor (ITIC-Th) at the hole transport layer interface. [11]	1. Check interfacial layers: Ensure the ETL and HTL are uniform and provide good energy level alignment with the active layer. 2. Optimize active layer deposition: Adjust spin-coating parameters and solvent additives to control the vertical composition profile of the blend.[11] 3. Surface treatment: Plasma or UV-ozone treatment of the substrate can improve the quality of the subsequent layers.

Low Short-Circuit Current (Jsc)	1. Inefficient light absorption. 2. Poor charge generation due to large, poorly mixed donor/acceptor domains.[1] 3. Degradation of the active layer, leading to a decrease in the absorption coefficient.[12]	1. Optimize active layer thickness: Ensure the thickness is sufficient for light absorption without compromising charge extraction. 2. Fine-tune morphology: Use solvent additives and/or solvent vapor annealing to achieve a more intermixed blend morphology. [9][10] 3. Monitor absorption spectrum: A decrease in the main absorption peaks of ITIC-Th over time is a direct indicator of its degradation.[12]
Low Open-Circuit Voltage (Voc)	1. High recombination rates. 2. Mismatch in energy levels between the donor and acceptor. 3. Increased energetic disorder and trap states.	1. Improve material purity: Impurities can act as recombination centers. 2. Optimize morphology: A well-ordered morphology can reduce non-radiative recombination pathways. 3. Interface passivation: Passivating defects at the ETL and HTL interfaces can reduce interface-mediated recombination.

## Quantitative Data on Performance and Degradation

The following tables summarize typical performance parameters for **ITIC-Th** based solar cells and the impact of additives and annealing on performance and stability.

Table 1: Representative Performance of a PTB7-Th:ITIC-Th Solar Cell

Parameter	Value
Open-Circuit Voltage (Voc)	~0.85 V
Short-Circuit Current (Jsc)	~16.5 mA/cm <sup>2</sup>
Fill Factor (FF)	~65%
Power Conversion Efficiency (PCE)	~9.0%

Note: These are typical values and can vary significantly based on the specific donor polymer, device architecture, and fabrication conditions.

Table 2: Effect of Additive (p-anisaldehyde) on PTB7-Th:ITIC Device Performance[9]

Additive	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
Without AA	0.88	11.23	71.3	7.03
With AA (2% v/v)	0.88	12.87	72.5	8.20

Table 3: Impact of Thermal Annealing on the Photostability of ITIC-Th Films[12]

Annealing Temperature	Initial Absorbance	Absorbance after 500h illumination	% of Initial Absorbance Retained
100 °C	1.0	~0.05	~5%
200 °C	1.0	~0.90	90%

## Experimental Protocols

### 1. Device Fabrication Protocol for Inverted ITIC-Th Solar Cells

This protocol outlines a general procedure for fabricating an inverted organic solar cell with the structure: ITO/ZnO/PTB7-Th:ITIC-Th/MoO<sub>3</sub>/Ag.

- Substrate Cleaning:

- Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 15 minutes immediately before depositing the next layer.
- Electron Transport Layer (ETL) Deposition:
  - Prepare a ZnO precursor solution (e.g., from a sol-gel method).
  - Spin-coat the ZnO solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-45 seconds in ambient air.
  - Anneal the substrates on a hotplate at 150-200 °C for 15-30 minutes.[\[13\]](#)
  - Transfer the substrates into a nitrogen-filled glovebox.
- Active Layer Deposition:
  - Prepare a blend solution of a donor polymer (e.g., PTB7-Th) and **ITIC-Th** in a suitable solvent like chlorobenzene or o-xylene. A common donor:acceptor weight ratio is 1:1.2 to 1:1.5. The total concentration is typically 15-25 mg/mL.
  - If using an additive (e.g., 1,8-diiodooctane at ~3% v/v), add it to the solution.
  - Stir the solution overnight on a hotplate at a low temperature (~40-50 °C) inside the glovebox.
  - Filter the solution through a 0.45 µm PTFE syringe filter.
  - Spin-coat the active layer solution onto the ZnO layer at 1000-2000 rpm for 60 seconds.
  - Perform thermal annealing on a hotplate inside the glovebox at a temperature optimized for the specific blend (typically 100-150 °C) for 10 minutes.

- Hole Transport Layer (HTL) and Electrode Deposition:
  - Thermally evaporate a thin layer (8-10 nm) of Molybdenum trioxide ( $\text{MoO}_3$ ) onto the active layer at a rate of  $\sim 0.1\text{-}0.2 \text{ \AA/s}$ .
  - Without breaking vacuum, thermally evaporate a thicker layer (80-100 nm) of Silver (Ag) as the top electrode at a rate of  $\sim 1\text{-}2 \text{ \AA/s}$ .

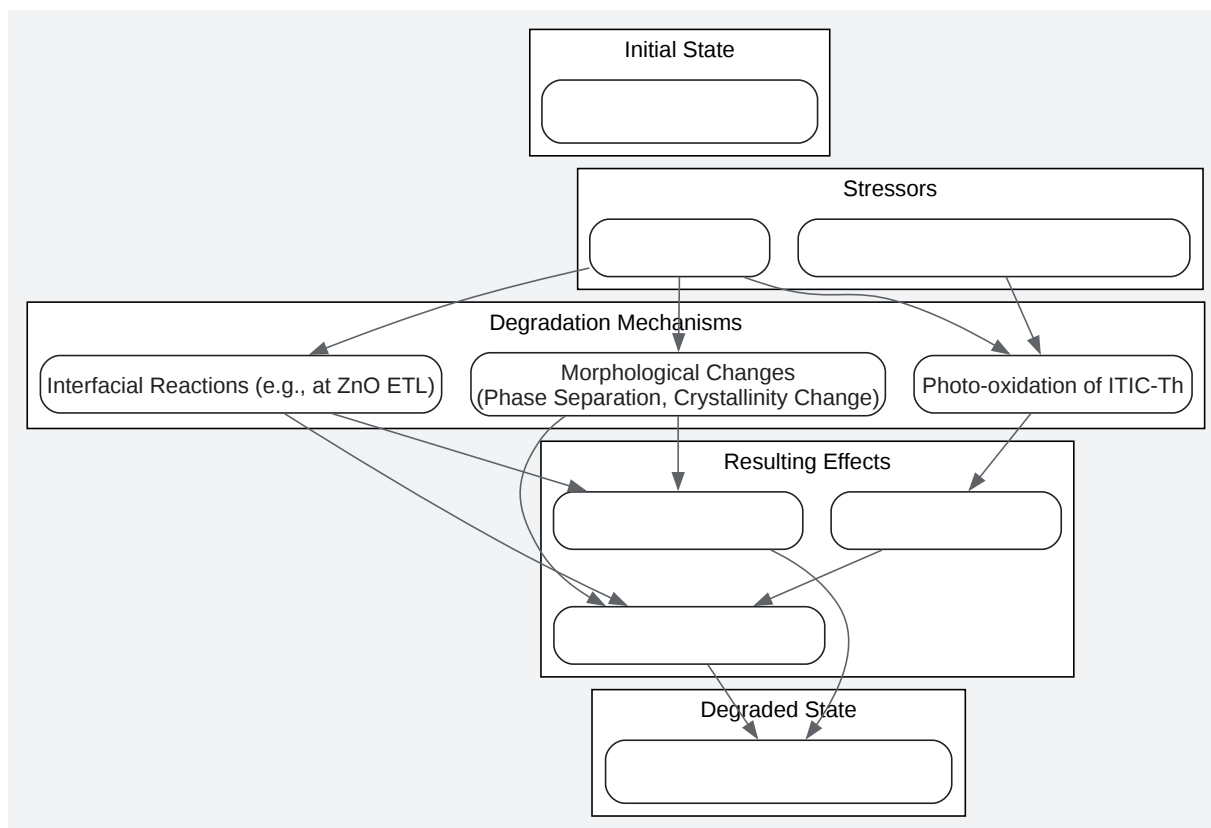
## 2. Characterization and Burn-in Testing Protocol

- Initial Performance Measurement:
  - Measure the current density-voltage (J-V) characteristics of the freshly fabricated devices using a solar simulator under AM 1.5G illumination ( $100 \text{ mW/cm}^2$ ).
  - Record the  $V_{oc}$ ,  $J_{sc}$ , FF, and PCE.
- Burn-in Degradation Test:
  - Place the unencapsulated or encapsulated devices under continuous illumination from a solar simulator or a white light LED inside a nitrogen-filled glovebox to exclude extrinsic degradation factors.
  - Maintain a constant temperature, typically close to room temperature or slightly elevated, to mimic operating conditions.
  - Periodically measure the J-V characteristics at set time intervals (e.g., 1, 2, 5, 10, 24 hours) to track the changes in photovoltaic parameters.
- Post-Degradation Analysis:
  - After the burn-in test, perform further characterization to understand the degradation mechanisms. This can include:
    - UV-Vis Spectroscopy: To observe changes in the absorption spectrum of the active layer.[\[12\]](#)



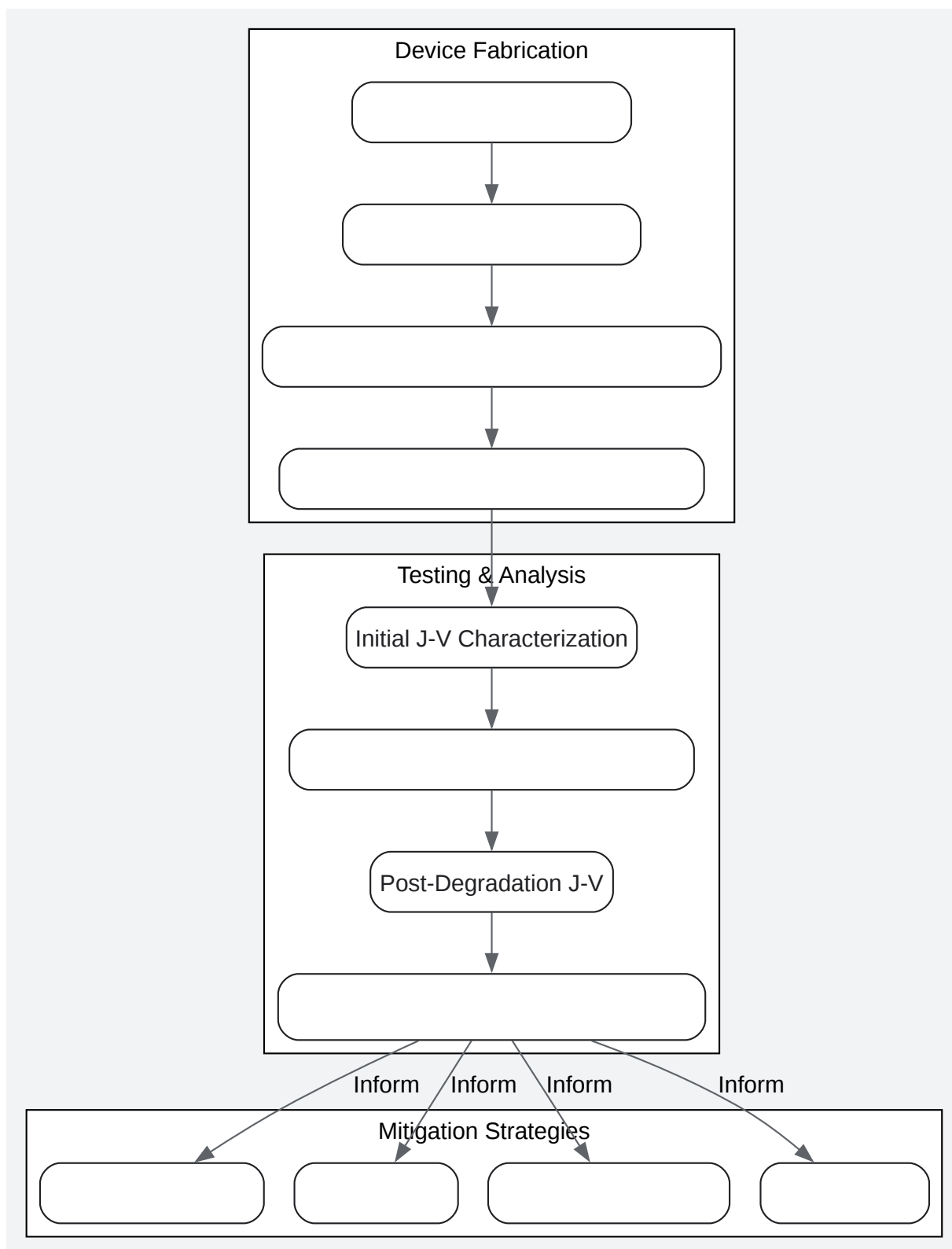
- Atomic Force Microscopy (AFM): To analyze changes in the surface morphology and roughness of the active layer.
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate changes in molecular packing and crystallinity.<sup>[14]</sup>

## Visualizations



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Caption: Key pathways of burn-in degradation in **ITIC-Th** solar cells.



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Caption: Workflow for testing and mitigating burn-in degradation.

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- To cite this document: BenchChem. [Technical Support Center: Mitigating Burn-in Degradation in ITIC-Th Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3248746#reducing-burn-in-degradation-in-itic-th-solar-cells]

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